3-Ethyl-2-methyl-6-quinolinecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methyl-6-quinolinecarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of quinolinones with ethyl and methyl substituents in the presence of specific catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing with methanol and the use of concentrated sulfuric acid as a catalyst are often employed .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may be carried out using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-Ethyl-2-methyl-6-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-6-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
2-Methylquinoline: Known for its substantial biological activities and used in various synthetic applications.
4-Hydroxyquinoline: Exhibits antioxidant properties and is used in pharmaceutical research.
8-Methylquinoline: Utilized in the synthesis of other quinoline derivatives and has various industrial applications.
Uniqueness: 3-Ethyl-2-methyl-6-quinolinecarboxylic acid stands out due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These unique substitutions may enhance its potential as a therapeutic agent or industrial chemical .
Properties
CAS No. |
409346-69-6 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-ethyl-2-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-3-9-6-11-7-10(13(15)16)4-5-12(11)14-8(9)2/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
XLGOSGAZAYAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)O)C |
Origin of Product |
United States |
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